molecular formula C20H30ClNO2 B1201574 Penequine hydrochloride CAS No. 151937-76-7

Penequine hydrochloride

Cat. No. B1201574
M. Wt: 351.9 g/mol
InChI Key: DDTVVMRZNVIVQM-UHFFFAOYSA-N
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Description

Penequine hydrochloride is a potent anticholinergic drug that has been studied for its stability, degradation mechanism, and chemical properties. This compound is stable in neutral and alkaline solutions but decomposes in strong acidic solutions. The degradation of penequine hydrochloride involves the splitting of its ether linkage in acidic solutions, catalyzed by hydrogen ions, producing significant degradation products including 3-quinuclidinol and 1-phenyl-1-cyclopentyl glycol, among others (Chen Zj & Yang Zp, 1993).

Synthesis Analysis

The synthesis of penequine hydrochloride has not been directly detailed in the available literature. However, its degradation mechanism suggests that its synthesis likely involves the formation of an ethereal bond susceptible to hydrolysis under acidic conditions.

Molecular Structure Analysis

The molecular structure of penequine hydrochloride, deduced from its degradation products and behavior, indicates an ethereal compound with a susceptibility to hydrolytic cleavage in acidic environments. This characteristic points towards a structure with an ether linkage that is central to its chemical behavior and stability.

Chemical Reactions and Properties

Penequine hydrochloride undergoes degradation in acidic solutions, leading to a variety of products. The ether linkage of the compound splits, producing 3-quinuclidinol and 1-phenyl-1-cyclopentyl glycol as major degradation products. This process is catalyzed by hydrogen ions in the solution. Further dehydration and rearrangement of these products can lead to 1-phenyl-1-cyclopentyl acetaldehyde. Additionally, minor amounts of benzaldehyde, acetophenone, and phenylcyclopentyl ketone are also produced, though their formation mechanisms require further study (Chen Zj & Yang Zp, 1993).

Physical Properties Analysis

The available research does not provide direct information on the physical properties of penequine hydrochloride, such as melting point, boiling point, solubility, or specific optical rotation. These properties would be intrinsic to the compound's molecular structure and would influence its behavior in different environments.

Chemical Properties Analysis

Penequine hydrochloride's chemical properties, particularly its stability in neutral and alkaline solutions and its degradation in acidic conditions, highlight its sensitivity to pH. The compound's degradation pathway provides insight into its reactivity, showcasing its potential for hydrolytic cleavage and the subsequent production of various degradation products under specific conditions (Chen Zj & Yang Zp, 1993).

Scientific Research Applications

  • Pre- and Post-Natal Toxicity in Mice : Penequine hydrochloride was evaluated for potential pre- and post-natal toxicity in mice. It was found to have adverse effects, such as decreased water consumption, viability, and organ weights, at high doses. However, at doses up to 12.5 mg/L, which is 75 times the human therapeutic dosage, it did not produce significant adverse effects (Zhang et al., 2006).

  • Fertility and Early Embryonic Development Toxicity in Mice : Another study on penequine hydrochloride's impact on fertility and early embryonic development in mice indicated that high doses could decrease fertility/fecundity indices and maternal weight gain. However, no adverse effects were observed up to 12.5 mg/L (Zhang et al., 2007).

  • Degradation Mechanism in Aqueous Solutions : Research on the degradation mechanism of penequine hydrochloride in aqueous solutions revealed that it is stable in neutral and alkaline solutions but decomposes in strong acidic solutions. The degradation process involves the splitting of the ether linkage in acidic conditions (Chen Zj & Yang Zp, 1993).

  • Embryo-Fetal Development Toxicity in Rats : A study assessing the toxicity of prenatal exposure to penequine hydrochloride in rats found maternal and embryo-fetal developmental toxicity at high doses. The no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) for both maternal and embryo-fetal toxicity in Wistar rats were considered to be 30mg/kg/day and 50mg/kg/day, respectively (Zhang et al., 2007).

  • Effect on Carbamates Poisoning : A clinical observation on the effect of penequine hydrochloride in treating carbamates poisoning showed that it has a definite clinical effect with rapid onset of action and few adverse reactions (Kong Xiang-song, 2005).

Safety And Hazards

The safety and hazards of Penequine Hydrochloride are not fully known .

Future Directions

Penequine Hydrochloride is under investigation in clinical trial NCT02644876 (Preventive Effects of Penehyclidine Hydrochloride Inhalation on Postoperative Pulmonary Complications) . Further studies are needed to understand the metabolites of Penequine Hydrochloride .

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTVVMRZNVIVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934385
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penequine hydrochloride

CAS RN

151937-76-7
Record name Penehyclidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151937-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penequinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENEHYCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Zhang, Q Zhang, Z Wang, J Wei, A Wang - Food and chemical toxicology, 2007 - Elsevier
… The test chemical, penequine hydrochloride (C 20 H 29 NO 2 … Penequine hydrochloride used in this study was stored in the dark at a temperature of 4 C. During this study, the test article …
Number of citations: 1 www.sciencedirect.com
Z Zhang, Q Zhang, C Huang, H Jin, Z Wang… - Reproductive …, 2006 - Elsevier
… 2.5, 12.5, and 62.5 mg penequine hydrochloride/L tap water. … not treated directly with penequine hydrochloride as pups or … therapeutic dose of penequine hydrochloride in this study, so …
Number of citations: 8 www.sciencedirect.com
Z Zhang, Q Zhang, H Jin, C Huang, Z Wang… - Food and chemical …, 2007 - Elsevier
… The test article, penequine hydrochloride (C 20 H 29 NO 2 … Penequine hydrochloride used in this study was stored in the dark with a temperature of 4 C. During this study, the article …
Number of citations: 9 www.sciencedirect.com
ZJ Cheng, ZP Yang - Yao xue xue bao= Acta Pharmaceutica Sinica, 1993 - europepmc.org
Penequine hydrochloride (I) is a new potent anticholinergic drug, the degradation mechanism of I in aqueous solutions is reported in this paper. I is an ethereal compound, stable in …
Number of citations: 3 europepmc.org
KN Bharathi, TS Natesh, A Reddy - Progress in Neuro …, 2012 - Elsevier
The effect of prenatal exposure to antitubercular drugs in therapeutic and double therapeutic doses on postnatal developments was studied in albino rats of Wistar strain. Seven groups …
Number of citations: 10 www.sciencedirect.com
S Arai, T Asai, H Uozaki, A Hangaishi - Saudi Med J, 2007 - journals.lww.com
Abrahamsen B, Nielsen MF, Eskildsen P, Andersen JT, et al. Fracture risk in Danish men with prostate cancer: a nationwide register study. BJU Int 2007; 100: 749–754. Akinci B, …
Number of citations: 0 journals.lww.com
G Ai, Z Huang, D Wang, Z Liu - Zhongguo Zhong yao za zhi …, 2012 - europepmc.org
Objective To observe the toxicity of hyperoside in rat embryo-fetal development, in order to provide preference for safe use of drugs during gestation period. Method Healthy pregnant …
Number of citations: 15 europepmc.org

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